molecular formula C28H33N5O4S.2HCl B1191918 Mps1-IN-1 dihydrochloride

Mps1-IN-1 dihydrochloride

カタログ番号: B1191918
分子量: 608.58
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selective monopolar spindle 1 (Mps1) kinase inhibitor (IC50 = 367 nM);  exhibits >1000 fold-selectivity against a panel of 352 kinases with the exceptions of ALK and Ltk. Disrupts the recruitment of Mad2 to kinetochores. Increases frequency of multipolar mitosis in U2OS cells.

科学的研究の応用

Role in Cell Cycle Function and Cancer Therapy

Mps1, a dual-specificity kinase, is crucial for the spindle assembly checkpoint and chromosomal stability. The development of Mps1-IN-1 dihydrochloride as a small molecule inhibitor of Mps1 helps dissect Mps1-related biology. Inhibition of Mps1 leads to defects in kinetochore proteins, decreased Aurora B kinase activity, premature mitotic exit, aneuploidy, and a reduction in cancer cell viability. Particularly in U2OS cells with extra centrosomes, a common cancer abnormality, Mps1 inhibition increases multipolar mitoses frequency (Kwiatkowski et al., 2010).

Development of Novel Mps1 Inhibitors for Cancer Treatment

Mps1 overexpression correlates with cancer severity, making selective inhibitors like this compound attractive for novel cancer therapies. The design and optimization of Mps1 inhibitors have led to compounds with improved potency for cellular Mps1 and cancer cells, and selectivity over a broad range of kinases. These developments have culminated in compounds showing reasonable selectivity and efficacy in cancer treatment (Kusakabe et al., 2013).

Mps1 as a Target and Biomarker in Cancer

Mps1's differential expression between normal and malignant tissues, and its correlation with recurrence and survival time, suggest its potential as a molecular biomarker for cancer diagnosis and prognosis. Mps1 inhibitors can inhibit cancer cell proliferation and show demonstrable survival benefits. Mps1's role as an immunogenic epitope that induces cytotoxic T lymphocyte activity against cancer cells has been validated in some clinical trials, demonstrating its safety and immunogenicity (Xie et al., 2017).

Insights from Crystal Structures of Mps1 with Inhibitors

The crystal structures of Mps1 with small molecule inhibitors provide insights into the molecular mechanism of Mps1 inhibition. These structures reveal the interaction of protein kinase with inhibitors and suggest potential mechanisms for Mps1 regulation. Understanding these interactions is crucial for the rational design of specific Mps1 inhibitors (Chu et al., 2008).

Potent Antitumor Activity of Novel Mps1 Inhibitors

Novel Mps1 inhibitors, structurally distinct from this compound, have been shown to exhibit potent antitumor activity. They inhibit tumor cell proliferation and induce cellular changes leading to cell death. These inhibitors have demonstrated efficacy in vivo and suggest the utility of drugs targeting Mps1 as novel cancer therapeutics (Tardif et al., 2011; Wengner et al., 2016)(Wengner et al., 2016).

特性

分子式

C28H33N5O4S.2HCl

分子量

608.58

同義語

1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。